(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one
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Overview
Description
(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one is a natural product found in Asimina triloba with data available.
Scientific Research Applications
Chemical Properties and Reactions
The complex compound under discussion shares structural similarities with various molecules that have been studied for their unique chemical properties and reactions. For example, the study of (1S,2R)-8-Hydroxy-1-methyl-2-(dipropylamino)tetralin and its derivatives showed that these compounds exhibit selective serotonin receptor agonism and dopamine receptor antagonism, indicating a potential for complex pharmacological profiles (Liu et al., 1995). Similarly, compounds like (2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol have been studied for their inhibition of histone methyltransferase, highlighting the importance of such complex molecules in epigenetic modulation (Basavapathruni et al., 2014).
Potential Therapeutic Applications
The therapeutic potential of structurally complex compounds is evident in studies where similar molecules have shown significant activity. For instance, derivatives of cis-2-amino-8-hydroxy-1-methyltetralin were characterized as mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists, which could have implications in treating psychiatric disorders (Liu et al., 1995). The study of KR-30450, a novel potassium channel activator, showed cardioprotective effects, indicating the potential utility of complex molecules in cardiovascular therapies (Jung et al., 1998).
Biomarker Development
Complex molecules are also instrumental in developing biomarkers for various diseases. For example, the study of furfuryl alcohol and its conversion into mutagenic sulfate ester indicated its potential as a biomarker for internal exposure, which can be critical for monitoring environmental or dietary exposure to harmful compounds (Sachse et al., 2017).
properties
Product Name |
(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-13-19-31(40)33-21-23-35(44-33)36-24-22-34(45-36)32(41)20-15-14-17-29(38)16-11-10-12-18-30(39)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29?,30+,31+,32+,33+,34+,35-,36+/m0/s1 |
InChI Key |
QFFLFGFTHVFFDL-IQIPKDPTSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCC(CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
synonyms |
4-hydroxytrilobin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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